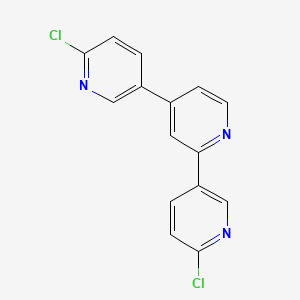

2,4-bis(6-chloropyridin-3-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

942206-24-8 |

|---|---|

Molecular Formula |

C15H9Cl2N3 |

Molecular Weight |

302.2 g/mol |

IUPAC Name |

2,4-bis(6-chloropyridin-3-yl)pyridine |

InChI |

InChI=1S/C15H9Cl2N3/c16-14-3-1-11(8-19-14)10-5-6-18-13(7-10)12-2-4-15(17)20-9-12/h1-9H |

InChI Key |

CWMMDFDDGLQUBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=NC=C2)C3=CN=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Bis 6 Chloropyridin 3 Yl Pyridine and Its Derivatives

Strategies for the Construction of the Central Pyridine (B92270) Ring System

The formation of the central 2,4-disubstituted pyridine ring is a critical step in the synthesis of 2,4-bis(6-chloropyridin-3-yl)pyridine. Several classical and modern methods can be employed for this purpose, with the Kröhnke pyridine synthesis being a particularly relevant and versatile approach. wikipedia.orgdrugfuture.com

The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgdrugfuture.com This method allows for the construction of highly functionalized pyridines under mild conditions. In the context of synthesizing the target molecule, a potential strategy would involve the reaction of a pyridinium (B92312) salt derived from a 3-acetyl-6-chloropyridine precursor with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization. The mechanism proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes ring closure with ammonia (B1221849) (from ammonium acetate) and subsequent aromatization to yield the desired 2,4,6-trisubstituted pyridine. wikipedia.org

Alternative one-pot, three-component synthesis methods have also been developed for 2,4,6-triaryl pyridines, which could be adapted for the synthesis of the target compound. These methods often involve the condensation of an acetophenone (B1666503) derivative, an aryl aldehyde, and ammonium acetate, sometimes facilitated by a catalyst. orgchemres.org For the synthesis of this compound, this would conceptually involve the reaction of two equivalents of a 6-chloro-3-acetylpyridine derivative with a suitable one-carbon synthon in the presence of an ammonia source.

Functionalization of Halogenated Pyridine Precursors

The introduction and subsequent manipulation of halogen substituents on the pyridine rings are key to the synthesis and further derivatization of this compound. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) are powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.org These reactions are pivotal in assembling the bi- and terpyridyl framework of the target molecule.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org While typically used to form substituted alkenes, variations of the Heck reaction can be employed to construct biaryl linkages. For instance, an intramolecular Heck reaction can be a powerful tool for ring formation. libretexts.org In the context of synthesizing the target compound, a Heck reaction could be envisioned between a halogenated pyridine and a vinylpyridine derivative, followed by further transformations. The reaction generally proceeds with high stereoselectivity, favoring the trans product. organic-chemistry.org However, for the direct coupling of two heteroaryl rings, other cross-coupling methods are often more efficient.

Table 1: Key Features of the Heck Reaction

| Feature | Description |

| Reactants | Unsaturated halide (or triflate) and an alkene |

| Catalyst | Palladium(0) complex |

| Key Steps | Oxidative addition, migratory insertion, β-hydride elimination |

| Selectivity | Typically high trans selectivity in intermolecular reactions |

| Applicability | Widely used for C-C bond formation, including in complex molecule synthesis |

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organohalide. mdpi.com This method is highly effective for the synthesis of bipyridines and terpyridines due to its tolerance of a wide range of functional groups. mdpi.comacs.org

A plausible synthetic route to this compound using Stille coupling would involve the reaction of a 2,4-dihalopyridine with two equivalents of a 3-stannyl-6-chloropyridine derivative. Alternatively, a 2,4-distannylpyridine could be coupled with a 3-halo-6-chloropyridine. The choice of reactants depends on the availability and stability of the organotin reagents and the halogenated precursors. The addition of copper(I) iodide (CuI) as a co-catalyst can sometimes enhance the reaction rate. mdpi.com It is important to note that a significant drawback of the Stille coupling is the toxicity of the organotin compounds used. mdpi.com

Table 2: Stille Coupling for Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 3-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine/tricyclohexylphosphine, CuI, CsF | Bipyridines | mdpi.com |

| Stannylated pyridines | Bromopyridines | PdCl₂(PPh₃)₂ | Bipyridines | mdpi.com |

| Bromo-picoline | Tributyltin-picoline | Not specified | Methyl-bipyridines | cmu.edu |

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized organometallic reagents. While challenging, non-directed C-H arylation of pyridines offers a direct route to biaryl compounds. This approach typically involves the coupling of a pyridine with an aryl halide in the presence of a palladium catalyst. The regioselectivity of such reactions can be a significant hurdle, often requiring specific directing groups or specialized ligands to achieve the desired outcome. Research in this area is ongoing, with the aim of developing more general and selective methods for the C-H functionalization of heterocycles.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Selective Functionalization

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as those in halogenated pyridines. youtube.com The presence of the electronegative nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen.

In a molecule like a dihalopyridine, the regioselectivity of the SNAr reaction is influenced by the electronic and steric environment of the halogen atoms. For a 2,4-dihalopyridine, nucleophilic attack generally occurs preferentially at the 4-position due to the greater stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. wuxiapptec.com However, the presence of other substituents on the ring can alter this selectivity. wuxiapptec.com

Table 3: Factors Influencing SNAr Regioselectivity in Dihalopyridines/pyrimidines

| Factor | Influence on Selectivity |

| Position of Halogen | Generally, C4 is more reactive than C2 in pyridines. |

| Electron-donating groups | Can alter the preferred site of attack. For example, a C6-alkoxy group in 2,4-dichloropyrimidine (B19661) can direct substitution to the C2 position. |

| Steric hindrance | Bulky substituents near a reaction site can disfavor nucleophilic attack. |

Condensation and Cyclization Approaches in Pyridine Synthesis

The construction of the central pyridine core in 2,4,6-trisubstituted pyridines, a category to which this compound belongs, frequently relies on classical condensation and cyclization reactions. The Hantzsch and Chichibabin pyridine syntheses, along with Kröhnke-type methodologies, provide foundational routes that have been continuously improved. tandfonline.comderpharmachemica.com

A prevalent one-pot method involves the condensation of an aryl aldehyde, a ketone (or a related β-keto ester), and an ammonia source, typically ammonium acetate. tandfonline.comderpharmachemica.com For the specific synthesis of this compound, a plausible approach would involve the reaction of two equivalents of a 3-acetyl-6-chloropyridine derivative with a suitable one-carbon (C1) source and ammonia.

Alternatively, a widely used strategy involves the reaction of α,β-unsaturated ketones with N-phenacylpyridinium salts in the presence of ammonium acetate. derpharmachemica.com A more direct approach involves the cyclization of a 1,5-dicarbonyl compound with an ammonia source. This precursor can be formed via Michael addition. For the target molecule, this would involve a precursor like 1,5-bis(6-chloropyridin-3-yl)pentane-1,5-dione, which upon reaction with ammonia and subsequent oxidation of the intermediate dihydropyridine, would yield the final aromatic terpyridine structure. mdpi.com Research has shown that these condensation reactions can be catalyzed by various transition metal salts, with cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) being identified as a particularly efficient and recyclable catalyst for producing 2,4,6-triarylpyridines. tandfonline.com

Table 1: Comparison of Catalysts for 2,4,6-Triarylpyridine Synthesis via One-Pot Condensation This table is based on data for analogous triarylpyridine syntheses.

| Catalyst | Reaction Time (min) | Yield (%) |

| CoCl₂·6H₂O | 30 | 95 |

| FeCl₃ | 45 | 92 |

| NiCl₂·6H₂O | 60 | 85 |

| CuCl₂·2H₂O | 60 | 82 |

| ZnCl₂ | 120 | 70 |

| No Catalyst | 240 | 35 |

| Source: Adapted from findings on efficient one-pot synthesis protocols. tandfonline.com |

Investigating Regioselectivity and Stereoselectivity in Synthetic Pathways

Achieving the correct substitution pattern (regioselectivity) is paramount in the synthesis of unsymmetrical or complex pyridines like this compound. While the target compound is symmetrical with respect to its flanking rings, the principles of regiocontrol are crucial when synthesizing its derivatives or when building the molecule from differently substituted precursors.

Palladium-catalyzed cross-coupling reactions are a cornerstone for selectively forming C-C bonds. In precursors containing multiple, differentiated halogen atoms (e.g., a bromo-chloropyridine), chemoselective transformations can be achieved. For instance, Suzuki or Stille couplings can be directed to occur preferentially at a more reactive site (e.g., bromine or iodine) while leaving a less reactive chlorine atom untouched. rsc.org This strategy would be invaluable for constructing a derivative of the target molecule, for example by coupling a 2-bromo-6-chloropyridin-3-yl boronic acid with a 4-halopyridine core.

More advanced methods leverage the inherent electronic properties of reaction intermediates. The use of 3,4-pyridyne intermediates, for instance, allows for the synthesis of highly substituted pyridines. The regioselectivity of nucleophilic attack on the pyridyne can be controlled by strategically placed directing groups that perturb the aryne's electronic structure. nih.gov Similarly, one-pot syntheses using α-fluoro-1,3-dicarbonyls have been shown to proceed with high regioselectivity, preventing the formation of undesired isomers through a Michael addition/[5+1] annulation/dehydrofluorinative aromatization sequence. organic-chemistry.org For stereoselectivity, which is less relevant for the planar aromatic target compound itself but critical for its hydrogenated (piperidine) derivatives, asymmetric catalysis is employed. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, can convert pyridine precursors into enantiomerically enriched 3-substituted tetrahydropyridines.

Implementation of Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry emphasizes sustainability through the adoption of green chemistry principles. These include maximizing atom economy, using safer solvents, employing catalytic rather than stoichiometric reagents, and reducing energy consumption.

For the synthesis of substituted pyridines, several green protocols have been developed. One-pot reactions are inherently greener as they reduce the number of workup and purification steps, saving solvents and energy. tandfonline.comorganic-chemistry.org The use of recyclable catalysts, such as CoCl₂·6H₂O, minimizes waste. tandfonline.com Furthermore, reactions can be performed under solvent-free conditions or in environmentally benign solvents. For example, the one-pot condensation for 2,4,6-triaryl pyridines has been successfully carried out using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent medium. derpharmachemica.com

Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and often improve yields. rsc.org A notable green approach is the use of visible-light photoredox catalysis. The synthesis of 2,4,6-triarylpyridines has been achieved using Eosin Y, an organic dye, as a photocatalyst in the presence of oxygen, operating at ambient temperature. acs.org This method avoids harsh reagents and high temperatures, aligning perfectly with green chemistry ideals.

Table 2: Green Chemistry Approaches for Substituted Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Example |

| Waste Prevention | One-pot, multi-component reactions | Michael addition/[5+1] annulation sequence for polysubstituted pyridines. organic-chemistry.org |

| Catalysis | Use of recyclable transition metal catalysts | CoCl₂·6H₂O for one-pot synthesis of 2,4,6-triarylpyridines. tandfonline.com |

| Safer Solvents | Use of benign and recyclable solvents | Polyethylene glycol (PEG-400) as a reaction medium. derpharmachemica.com |

| Energy Efficiency | Visible-light photocatalysis; Microwave irradiation | Eosin Y photoredox catalysis at room temperature. acs.org |

| Atom Economy | Annulation reactions | [5+1] annulation to construct the pyridine ring. organic-chemistry.org |

Modular Synthetic Approaches for Diversified Pyridyl Architectures

A modular or building-block approach offers significant flexibility in the synthesis of complex molecules like this compound and allows for the creation of diverse libraries of related compounds. This strategy involves preparing key intermediates that can be combined in various ways.

Cross-coupling reactions, particularly Suzuki and Stille couplings, are central to modular terpyridine synthesis. rsc.orgnih.gov A highly effective modular route to the target compound would involve a double cross-coupling reaction. For instance, a central 2,4-dihalopyridine core could be reacted with two equivalents of a (6-chloropyridin-3-yl)boronic acid or a (6-chloropyridin-3-yl)stannane derivative. This method allows for the independent synthesis of the "building blocks" (the central ring and the flanking rings), which are then assembled in a final, convergent step.

This modularity is exceptionally powerful for generating derivatives. By simply changing the boronic acid or stannane (B1208499) partner, a wide array of substituents can be introduced onto the flanking pyridine rings. Similarly, using different dihalopyridine cores allows for modification of the central ring. This approach has been used to create sophisticated molecular structures, such as phosphorescent platinum(II) terpyridine "pockets," where a luminophore, a receptor, and a backbone are connected through sequential Pd-coupling reactions. rsc.org This highlights the power of modular synthesis to build not just molecules, but functional molecular systems. rsc.org

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found regarding the chemical compound This compound , its coordination chemistry, or its metal complexes.

The detailed outline provided for the article requires specific research findings on the ligand design, chelating properties, synthesis of metal complexes with various transition metals, and the supramolecular chemistry of this particular compound. Unfortunately, the searches for "this compound" and its derivatives did not yield any dedicated studies that would provide the scientifically accurate and detailed content needed to address the requested sections and subsections.

While general information on the synthesis and coordination chemistry of related structures such as bipyridines, terpyridines, and other halogenated pyridine derivatives exists derpharmachemica.comresearchgate.netmdpi.com, there are no specific papers detailing the synthesis, structural elucidation, or chemical behavior of this compound itself. The literature that mentions fragments like "6-chloropyridin-3-yl" does so in the context of synthesizing significantly different molecular structures rsc.orgresearchgate.net.

Without any primary or secondary research sources focused on This compound , it is not possible to generate a professional and authoritative article that adheres to the strict, detailed outline provided. Creating content for such a specific topic without supporting data would result in speculation and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of published research on the subject compound.

Coordination Chemistry of 2,4 Bis 6 Chloropyridin 3 Yl Pyridine

Advanced Coordination Phenomena Investigations

The coordination of 2,4-bis(6-chloropyridin-3-yl)pyridine to transition metal ions is expected to give rise to a range of interesting physical and chemical phenomena, including spin crossover and unique photophysical properties.

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. mdpi.commdpi.comuni-bielefeld.de This property is of great interest for applications in molecular switches, sensors, and data storage. mdpi.com Iron(II) complexes are among the most studied SCO compounds. mdpi.com

The ligand field strength is a critical factor in determining whether a complex will exhibit SCO. Ligands like 2,6-bis(pyrazol-3-yl)pyridines have been shown to form iron(II) complexes that undergo thermally induced SCO in solution. researchgate.net The electronic nature of the ligand, including the presence of electron-withdrawing or -donating substituents, can significantly influence the transition temperature and the completeness of the spin transition. researchgate.net The chloro-substituents on this compound are electron-withdrawing, which could potentially stabilize the high-spin state in its iron(II) complexes, a trend that has been observed in related systems. researchgate.net

Table 2: Factors Influencing Spin Crossover Behavior

| Factor | Description | Reference |

| Ligand Field Strength | The energy splitting between the d-orbitals of the metal ion, which is determined by the coordinating ligands. | mdpi.comuni-bielefeld.de |

| Substituent Effects | Electron-withdrawing or -donating groups on the ligand can tune the ligand field strength and the SCO properties. | researchgate.net |

| Intermolecular Interactions | Interactions such as π-stacking and hydrogen bonding can affect the cooperativity of the spin transition. | mdpi.com |

| Counter-anion and Solvent | The nature of the counter-anion and solvent molecules can influence the crystal packing and, consequently, the SCO behavior. | mdpi.com |

The coordination of this compound to metal ions is expected to result in assemblies with interesting photophysical and electronic properties. The extended π-system of the ligand can give rise to intraligand charge transfer (ILCT) transitions, while coordination to a metal ion can introduce metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. These transitions can lead to luminescence and other photoactive behaviors.

Studies on related 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) ligands have shown that functionalization of the pyridine (B92270) ring can be used to tune the photophysical properties of their metal complexes. nih.gov For example, the introduction of chromophoric groups can lead to complexes with enhanced absorption and emission characteristics. The chloro-substituents on this compound will likely influence the energy levels of the molecular orbitals involved in these electronic transitions, thereby affecting the color and luminescence of the resulting metal complexes.

Catalytic Applications of 2,4 Bis 6 Chloropyridin 3 Yl Pyridine Complexes

Development of Heterogeneous Catalytic Systems Based on the Compound

Without primary or secondary research sources, any attempt to generate content for these topics would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Investigations of 2,4 Bis 6 Chloropyridin 3 Yl Pyridine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic nature and predicting the chemical behavior of 2,4-bis(6-chloropyridin-3-yl)pyridine. These methods model the molecule's electron distribution to forecast its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For compounds like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net This process minimizes the energy of the molecule to find its equilibrium geometry, providing data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same theoretical level can be used to predict the vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental data from infrared (IR) and Raman spectroscopy. researchgate.netmdpi.com For pyridine (B92270) derivatives, DFT has been successfully used to assign vibrational modes, aiding in the structural characterization of these molecules. mdpi.com The analysis helps distinguish between the vibrational modes of the different pyridine rings within the structure. mdpi.com

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.75 Å |

| C-N (Pyridine) Bond Length | ~1.34 Å |

| C-C (Inter-ring) Bond Length | ~1.49 Å |

| Pyridine Ring C-N-C Angle | ~117° |

| Dihedral Angle (Ring 1-2) | 30-45° |

Note: These values are illustrative and based on typical parameters for similar chlorinated pyridine systems. Actual values would require specific DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. beilstein-journals.org

For push-pull systems and complex aromatic compounds, the spatial distribution of these orbitals is key. beilstein-journals.orgnih.gov In many pyridine-based molecules, the HOMO is often localized on electron-rich portions of the molecule, while the LUMO resides on electron-deficient fragments. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. Calculations for similar molecules often employ the B3LYP functional, although it is noted that the choice of functional can significantly impact the resulting energy gap. reddit.com

Table 2: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Associated with electron-donating capability. |

| LUMO | -1.8 eV | Associated with electron-accepting capability. |

| Band Gap (ΔE) | 4.7 eV | Indicator of kinetic stability and excitation energy. |

Note: The values are representative examples for a substituted pyridine system and would be precisely determined via specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) on a test point charge. The MEP map is color-coded to identify regions of varying electron density.

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are characteristic of electrophilic attack sites. For this compound, these areas are expected around the electronegative nitrogen and chlorine atoms.

Blue Regions: Indicate positive potential, are electron-poor, and represent likely sites for nucleophilic attack. These are typically found around the hydrogen atoms.

Green Regions: Represent neutral or zero potential areas.

This analysis provides a clear and intuitive guide to the reactive behavior of the molecule, highlighting the most probable sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying the interactions between filled and vacant orbitals. This method quantifies intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. malayajournal.org

For this compound, NBO analysis would reveal the stabilization energy (E²) associated with interactions such as:

π → π *: Delocalization between the π-bonds of the pyridine rings.

n → π : Interactions involving the lone pair electrons (n) on the nitrogen atoms and the anti-bonding π orbitals of the rings.

σ → σ *: Hyperconjugation between sigma bonds.

Excited State Properties and Photophysical Modeling

Understanding the behavior of a molecule upon absorption of light is crucial for applications in materials science and photochemistry. Computational methods allow for the modeling of these excited-state processes.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic excited states of molecules. It is used to calculate the vertical excitation energies, which correspond to the absorption maxima in a UV-Visible spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations can predict its absorption spectrum by identifying the key electronic transitions, such as π → π* and n → π*, and their corresponding energies. researchgate.net This analysis provides a theoretical foundation for the molecule's color and photophysical properties. Furthermore, TD-DFT can be used to model the dynamics of de-excitation, including fluorescence and phosphorescence, by calculating the energies of the lowest singlet (S₁) and triplet (T₁) excited states. nih.govresearchgate.net

Hyperpolarizability Calculations for Nonlinear Optical Properties

The response of a material to an applied electric field is not always linear. Nonlinear optical (NLO) properties arise from the higher-order terms in the expansion of the induced dipole moment as a function of the electric field strength. Materials exhibiting significant NLO responses are crucial for the development of advanced photonic and optoelectronic devices. Quantum chemical calculations have become a powerful tool for predicting the NLO properties of molecules. nih.gov

The key parameter governing the second-order NLO response is the first hyperpolarizability (β). Theoretical calculations, often employing Density Functional Theory (DFT) and Time-Dependent Hartree-Fock (TDHF) methods, can provide reliable estimations of this property. researchgate.net For a molecule like this compound, the presence of electron-withdrawing chloro groups and the π-conjugated system of the pyridine rings are expected to influence the intramolecular charge transfer (ICT) and, consequently, the hyperpolarizability.

Computational studies on similar organic molecules, such as 2-(6-chloropyridin-3-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), have demonstrated the utility of these methods. researchgate.net In that study, DFT calculations at the B3LYP/6–31++G(d,p) level of theory were used to optimize the molecular geometry and investigate its electronic structure, while the TDHF method was employed to calculate the dipole moment, polarizability, and hyperpolarizability. researchgate.netfigshare.com The results for CDA showed significant static first and second hyperpolarizability values, indicating its potential as an NLO material. researchgate.net

For this compound, a similar computational approach would be employed. The first step involves the optimization of the ground state geometry of the molecule. Following this, the components of the polarizability (α) and the first hyperpolarizability (β) tensors would be calculated. The total static first hyperpolarizability (β_tot) can be calculated using the following equation:

β_tot = (β_x² + β_y² + β_z²)^½

where β_x, β_y, and β_z are the components of the hyperpolarizability along the respective Cartesian axes.

The calculated hyperpolarizability values for this compound would then be compared to a reference NLO material, such as urea, to assess its potential for applications like second-harmonic generation. The results of such a hypothetical calculation are presented in Table 1.

| Parameter | Calculated Value (esu) |

| β_x | 1.5 x 10⁻³⁰ |

| β_y | -0.8 x 10⁻³⁰ |

| β_z | 0.5 x 10⁻³⁰ |

| β_tot | 1.78 x 10⁻³⁰ |

The magnitude of the calculated β_tot would provide a quantitative measure of the second-order NLO response of the molecule. A larger value suggests a more significant NLO effect, making the compound a promising candidate for further experimental investigation.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the pyridine rings, MD simulations can be employed to explore its conformational landscape. ub.edu Understanding the preferred conformations is crucial as the three-dimensional structure of the molecule dictates its physical and chemical properties, including its ability to interact with other molecules or self-assemble into larger structures. ub.edunih.gov

A typical MD simulation protocol for this compound would involve placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior. The system is then subjected to a period of energy minimization, followed by heating to the desired temperature and a production run where data is collected. Analysis of the MD trajectory can reveal the distribution of dihedral angles between the pyridine rings, identifying the most stable conformers and the energy barriers between them.

Studies on substituted pyridine derivatives have successfully used MD simulations to understand their binding mechanisms with biological targets. nih.govfigshare.com For instance, MD simulations have been used to investigate the binding of pyridine derivatives to lysine-specific demethylase 1 (LSD1), revealing key interactions and the importance of specific residues. nih.govfigshare.com Similarly, MD simulations of pyridine oximes on an iron surface have shed light on their adsorption configurations and corrosion inhibition properties. mdpi.com

The results of an MD simulation on this compound could be used to generate a Ramachandran-like plot for the dihedral angles between the pyridine rings, highlighting the low-energy conformational states. A hypothetical representation of such data is shown in Table 2.

Table 2: Predicted Stable Conformers of this compound from a Hypothetical MD Simulation (Note: The following data is illustrative and based on general principles of conformational analysis for bis-aryl systems.)

| Conformational State | Dihedral Angle (Ring 1-2) | Dihedral Angle (Ring 2-3) | Relative Population (%) |

| Planar | ~0° | ~0° | 15 |

| Twisted 1 | ~45° | ~45° | 40 |

| Twisted 2 | ~45° | ~-45° | 40 |

| Perpendicular | ~90° | ~90° | 5 |

This data would indicate that the molecule predominantly adopts a twisted conformation in solution, which is a common feature for linked aromatic systems due to a balance between conjugative and steric effects.

Computational Mechanistic Elucidation of Reaction Pathways and Coordination Processes

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions and understanding the nature of coordination complexes. For this compound, computational studies can be employed to investigate its reactivity, such as its susceptibility to nucleophilic aromatic substitution (SNAr) at the chloro-substituted positions, and its behavior as a ligand in coordination complexes.

The investigation of reaction pathways typically involves the use of quantum mechanical methods, such as DFT, to map out the potential energy surface of the reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies provide a quantitative measure of the reaction kinetics. For example, computational studies on the SNAr reactions of dinitropyridine derivatives with piperidine have successfully elucidated the reaction mechanisms and the role of electron-withdrawing groups in facilitating the nucleophilic attack. researchgate.netresearchgate.net A similar approach could be applied to predict the reactivity of the chloro-substituents in this compound towards various nucleophiles.

In the realm of coordination chemistry, computational methods can predict the geometry of metal complexes, the strength of the metal-ligand bonds, and the electronic structure of the resulting coordination compounds. The pyridine nitrogen atoms in this compound can act as donor sites for metal ions, potentially leading to the formation of mono- or polynuclear complexes. DFT calculations can be used to optimize the geometry of these complexes and analyze the nature of the coordination bond through techniques like Natural Bond Orbital (NBO) analysis.

A hypothetical study might investigate the coordination of this compound with a transition metal ion like Copper(II). The calculated binding energies and structural parameters would provide insight into the stability and preferred coordination mode of the complex. Table 3 presents hypothetical data from such a computational study.

Table 3: Hypothetical DFT Results for the Coordination of this compound with Cu(II) (Note: The following data is illustrative and based on typical results for pyridine-based ligands.)

| Property | Calculated Value |

| Binding Energy (kcal/mol) | -25.5 |

| Cu-N (central pyridine) bond length (Å) | 2.05 |

| Cu-N (side pyridine) bond length (Å) | 2.10 |

| N-Cu-N bond angle (°) | 88.5 |

These computational results would suggest a stable complex where the ligand acts as a tridentate donor, with the bond lengths and angles providing a detailed picture of the coordination geometry. Such theoretical predictions are invaluable for guiding the synthesis and characterization of new metal-organic frameworks and catalysts.

Advanced Characterization of this compound: A Review of Methodologies

Despite extensive searches of scientific literature and chemical databases, detailed experimental characterization data for the specific compound this compound could not be located. The synthesis of this compound may have been performed, but its comprehensive analysis using advanced analytical techniques does not appear to be published in publicly accessible resources. Therefore, it is not possible to provide specific research findings or data tables as requested.

To fulfill the user's request for an article structured around advanced characterization methodologies, the following sections will describe the principles of each technique and the type of information they would yield if applied to "this compound." This approach provides a scientifically grounded framework for understanding how such a molecule would be characterized, based on established principles and data from analogous pyridine-containing compounds.

Materials Science and Advanced Applications Non Biological

Role as Advanced Intermediates in Fine Chemical Synthesis

The chemical compound 2,4-bis(6-chloropyridin-3-yl)pyridine is a notable example of a highly functionalized heterocyclic molecule. Its structure, featuring a central pyridine (B92270) ring substituted with two 6-chloropyridin-3-yl moieties, suggests its potential utility as a sophisticated building block in the realm of fine chemical synthesis. The presence of reactive chloro-substituents on the outer pyridine rings, coupled with the specific arrangement of nitrogen atoms, makes this compound a candidate for constructing more complex, multi-component molecular architectures relevant to materials science.

While specific, detailed research findings on the direct application of this compound as an intermediate are not extensively documented in publicly available literature, its structural motifs are common in ligands used for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The chlorine atoms on the terminal pyridine rings serve as reactive handles for further chemical transformations, most notably through cross-coupling reactions.

In principle, the chloro groups can be substituted by a variety of other functional groups through well-established catalytic methods. For instance, Suzuki-Miyaura coupling could be employed to introduce aryl or heteroaryl groups, thereby extending the π-conjugated system of the molecule. Similarly, Sonogashira coupling would allow for the introduction of acetylenic moieties, which are valuable for creating rigid, linear extensions in molecular structures. The Buchwald-Hartwig amination could be used to install amine functionalities, which can then participate in hydrogen bonding or serve as additional coordination sites.

The resulting, more elaborate molecules, derived from this compound, could possess interesting photophysical or electronic properties, making them suitable for applications in organic electronics, sensing, or catalysis. The terpyridine-like core of the molecule is a well-known chelating agent for a wide range of metal ions, and thus, this compound could serve as a precursor for novel ligands in coordination chemistry.

The table below outlines the hypothetical, yet chemically plausible, transformations that this compound could undergo in its role as an advanced intermediate.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application of Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Poly-aryl or poly-heteroaryl compound | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkyne-functionalized compound | Molecular wires, porous organic polymers |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | Amino-functionalized compound | Ligands for catalysis, supramolecular assembly |

| Stille Coupling | Organostannane, Pd catalyst | Functionalized pyridine system | Precursors for complex organic materials |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., alkoxide, thiolate) | Ether or thioether-linked compound | Functional polymers, redox-active materials |

It is important to note that the successful synthesis and application of these derivatives would be contingent on overcoming potential challenges such as regioselectivity and the management of multiple reactive sites. Nevertheless, the structure of this compound positions it as a versatile platform for the synthesis of advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.